(S)-2-(4-Isobutylphenyl)pyrrolidine
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Overview
Description
(S)-2-(4-Isobutylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of the (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Isobutylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isobutylbenzaldehyde and a suitable pyrrolidine precursor.
Formation of Intermediate: The aldehyde group of 4-isobutylbenzaldehyde is reacted with the pyrrolidine precursor under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated systems may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Isobutylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-(4-Isobutylphenyl)pyrrolidine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: It could be investigated for its potential use in drug development, particularly for its chiral properties.
Industry: The compound may be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Isobutylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain receptors or enzymes, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Isobutylphenyl)pyrrolidine: The enantiomer of the compound with opposite configuration.
2-(4-Isobutylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
Other Pyrrolidines: Compounds with similar pyrrolidine structures but different substituents.
Uniqueness
(S)-2-(4-Isobutylphenyl)pyrrolidine is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activity compared to its enantiomer and racemic mixture.
Properties
Molecular Formula |
C14H21N |
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Molecular Weight |
203.32 g/mol |
IUPAC Name |
(2S)-2-[4-(2-methylpropyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-11(2)10-12-5-7-13(8-6-12)14-4-3-9-15-14/h5-8,11,14-15H,3-4,9-10H2,1-2H3/t14-/m0/s1 |
InChI Key |
GLTHMCOMCHSHLI-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
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